Wnt pathway activator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

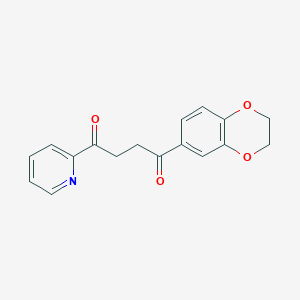

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

297.30 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyridin-2-ylbutane-1,4-dione |

InChI |

InChI=1S/C17H15NO4/c19-14(5-6-15(20)13-3-1-2-8-18-13)12-4-7-16-17(11-12)22-10-9-21-16/h1-4,7-8,11H,5-6,9-10H2 |

InChI Key |

DMBCGEJVWBLNDP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Target Identification of the Wnt Pathway Activator CHIR99021: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and mechanism of action of CHIR99021, a potent and highly selective activator of the canonical Wnt/β-catenin signaling pathway. This document details the experimental methodologies used to identify its molecular target, presents quantitative data on its potency and selectivity, and visualizes key biological and experimental processes.

Introduction to CHIR99021 and the Wnt Pathway

The Wnt signaling pathway is a crucial regulator of embryonic development, adult tissue homeostasis, and stem cell maintenance.[1] Aberrant Wnt signaling is implicated in various diseases, including cancer and degenerative disorders. The canonical Wnt pathway's central mediator is β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex," which includes Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for proteasomal degradation.[2]

CHIR99021 is a small molecule aminopyrimidine derivative that potently activates the Wnt signaling cascade.[2] Its primary molecular target has been identified as GSK-3β. By inhibiting GSK-3β, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of Wnt target gene transcription through interaction with TCF/LEF transcription factors.[2]

Quantitative Data Presentation

The potency and selectivity of CHIR99021 have been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of CHIR99021 against GSK-3

| Target | Assay Type | IC50 (nM) | Reference |

| GSK-3β | Cell-free kinase assay | 6.7 | [3] |

| GSK-3α | Cell-free kinase assay | 10 | [3] |

| GSK-3β | KinaseGlo assay | ~5 | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile of CHIR99021 against a Panel of Kinases

This table presents the percentage of inhibition of various kinases at a 10 µM concentration of CHIR99021, demonstrating its high selectivity for GSK-3. Data is representative of typical kinase profiling studies.[5][6]

| Kinase | % Inhibition at 10 µM | Kinase Family |

| GSK-3α | >95% | CMGC |

| GSK-3β | >95% | CMGC |

| CDK2 | <10% | CMGC |

| MAPK1 (ERK2) | <5% | CMGC |

| PKBα (AKT1) | <5% | AGC |

| PKA | <5% | AGC |

| ROCK1 | <5% | AGC |

| SRC | <5% | TK |

| EGFR | <5% | TK |

| VEGFR2 | <5% | TK |

Data is illustrative and compiled from various kinase profiling sources.[5][6]

Table 3: Cellular Activity of CHIR99021

| Assay | Cell Line | EC50 (µM) | Effect | Reference |

| TCF/LEF Reporter Assay | HEK293 | ~0.3 | Activation of Wnt signaling | [6] |

| Inhibition of Tau Phosphorylation | SH-SY5Y | 1 | Inhibition of GSK-3β activity | [7] |

| β-catenin Accumulation | Various | Varies | Stabilization of β-catenin | [8] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols for Target Identification

The identification of GSK-3β as the direct target of CHIR99021 involves a combination of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experimental approaches.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Objective: To determine the IC50 value of CHIR99021 for GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

Kinase assay buffer

-

CHIR99021 (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare Reagents: Prepare serial dilutions of CHIR99021 in kinase assay buffer. Prepare a solution of GSK-3β enzyme and its substrate in the same buffer.

-

Kinase Reaction: In a multi-well plate, add the GSK-3β enzyme and CHIR99021 at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol. This involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction.[9]

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the CHIR99021 concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11]

Objective: To confirm that CHIR99021 directly binds to and stabilizes GSK-3β in intact cells.

Materials:

-

Cultured cells expressing GSK-3β (e.g., HEK293T)

-

CHIR99021

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Centrifuge

-

Western blotting or ELISA reagents for GSK-3β detection

Protocol:

-

Cell Treatment: Treat cultured cells with either CHIR99021 or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

-

Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C).

-

Heat the samples in a thermocycler for a short duration (e.g., 3 minutes), followed by a cooling step.[12]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

-

Detection of Target Protein: Quantify the amount of soluble GSK-3β in each sample using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble GSK-3β against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the CHIR99021-treated samples compared to the vehicle control indicates target stabilization and direct binding.[13]

Chemical Proteomics with Kinobeads

This affinity chromatography-based method allows for the unbiased identification of kinase targets from a complex cell lysate.

Objective: To identify the kinase targets of CHIR99021 in a cellular extract.

Materials:

-

Cell lysate

-

Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

-

CHIR99021 at various concentrations

-

Wash and elution buffers

-

Mass spectrometer

Protocol:

-

Competitive Binding: Incubate the cell lysate with increasing concentrations of free CHIR99021.

-

Affinity Capture: Add the kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by CHIR99021.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound kinases from the beads.

-

Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: The abundance of a specific kinase captured by the kinobeads will decrease in the presence of competing CHIR99021. By quantifying the amount of each kinase at different CHIR99021 concentrations, a dose-response curve can be generated to determine the binding affinity of CHIR99021 for each kinase in the proteome.[14][15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the target identification of CHIR99021.

Canonical Wnt Signaling Pathway and Mechanism of CHIR99021

Canonical Wnt pathway and the inhibitory action of CHIR99021 on GSK-3β.

Logical Workflow for Small Molecule Target Identification

A logical workflow for identifying the molecular target of a novel Wnt pathway activator.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

A step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 4. tribioscience.com [tribioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. annualreviews.org [annualreviews.org]

- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Wnt Pathway Activator 2 (CAS 1360540-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnt Pathway Activator 2, identified by CAS number 1360540-82-4, is a potent small molecule activator of the canonical Wnt signaling pathway. This pathway is crucial in embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of Wnt signaling is implicated in various diseases, including cancer and developmental disorders. As a research tool, this compound offers a targeted approach to stimulate this pathway, enabling detailed investigation of its downstream effects and potential therapeutic applications. This document provides a comprehensive technical overview of its chemical properties, biological activity, and the experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a diketone derivative with the chemical name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyridin-2-yl)butane-1,4-dione. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1360540-82-4 |

| Molecular Formula | C₁₇H₁₅NO₄ |

| Molecular Weight | 297.31 g/mol |

| Appearance | Solid powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the Wnt/β-catenin signaling cascade.[1][2] The primary reported quantitative measure of its activity is an EC₅₀ of 13 nM, as determined in a cell-based reporter assay.[1]

While the precise molecular target of this compound has not been extensively detailed in publicly available literature, its function as a Wnt pathway agonist suggests it acts downstream of the Wnt ligand-receptor binding event. The canonical Wnt pathway is initiated by the binding of a Wnt protein to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This leads to the inhibition of the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon activation of the pathway, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.

The following diagram illustrates the canonical Wnt signaling pathway and the presumed point of intervention for an activator like this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the patent literature for the synthesis and biological evaluation of this compound.

Chemical Synthesis

A generalized synthetic scheme for diketone derivatives, such as this compound, involves the condensation of a methyl ketone with an ester. The following is a plausible, though not explicitly detailed in the patent for this specific compound, synthetic route. Researchers should adapt this based on standard organic chemistry principles.

References

A Technical Guide to the Biological Activity of Wnt Pathway Activator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnt pathway activator 2, also identified as compound 2 in patent WO2012024404A1, is a potent small molecule agonist of the canonical Wnt/β-catenin signaling pathway. This pathway is integral to a multitude of cellular processes, including embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of Wnt signaling is implicated in various diseases, making activators like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Physicochemical Properties and Storage

| Property | Value |

| CAS Number | 1360540-82-4 |

| Molecular Formula | C₁₇H₁₅NO₄ |

| Molecular Weight | 297.31 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

This compound exerts its biological effects by activating the canonical Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytosolic β-catenin levels low.

Upon activation by this compound, this destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. These target genes are involved in critical cellular functions such as cell proliferation, differentiation, and migration.

Quantitative Data

The primary quantitative measure of the potency of this compound is its half-maximal effective concentration (EC50).

| Parameter | Value | Reference |

| EC50 | 13 nM | [1][2] |

Note: The specific cell line and assay conditions used to originally determine this EC50 value are not detailed in the source patent. The experimental protocols provided below are representative methods for characterizing Wnt pathway activators.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Wnt/β-catenin Reporter Assay (TOPflash Assay)

This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.

Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. Activation of the Wnt pathway leads to β-catenin/TCF-mediated transcription of the luciferase gene, resulting in a measurable light signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

TOPflash and Renilla luciferase plasmids

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (stock solution in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with TOPflash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly (TOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-catenin Stabilization Assay (Western Blot)

This assay directly measures the accumulation of β-catenin in the cytoplasm and nucleus upon pathway activation.

Materials:

-

A suitable cell line (e.g., Ls174T, which has a constitutively active Wnt pathway that can be further stimulated)

-

RPMI-1640 with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis and Fractionation (Optional but Recommended):

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.

-

Lyse the whole cells or the fractions with RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.

-

-

Data Analysis: Quantify the band intensities for β-catenin and normalize them to the respective loading controls (Lamin B1 for nuclear fractions, GAPDH for cytoplasmic and total lysates).

Osteogenic Differentiation Assay

This protocol is based on a study where this compound was used to promote osteogenic differentiation in human periodontal ligament cells (hPDLCs).[3]

Materials:

-

hPDLCs

-

α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Osteogenic induction medium (α-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)

-

This compound

-

Alizarin Red S (ARS) staining solution

-

Alkaline Phosphatase (ALP) staining kit

-

RNA extraction kit and reagents for RT-qPCR

-

Primary antibodies for osteogenic markers (e.g., RUNX2, OPN, OCN, ALP)

Procedure:

-

Cell Culture and Treatment: Culture hPDLCs in standard medium. For osteogenic differentiation, switch to osteogenic induction medium. To test the effect of the activator, add this compound at a desired concentration (e.g., 10 nM) to the osteogenic medium.

-

Alizarin Red S Staining (for mineralization):

-

After 14-21 days of differentiation, fix the cells with 4% paraformaldehyde.

-

Stain with 2% Alizarin Red S solution for 20 minutes.

-

Wash with PBS and visualize the calcium deposits under a microscope.

-

-

Alkaline Phosphatase Staining:

-

After 7-14 days of differentiation, fix the cells.

-

Stain for ALP activity using a commercial kit according to the manufacturer's instructions.

-

-

RT-qPCR for Osteogenic Markers:

-

At various time points (e.g., 3, 7, 14 days), extract total RNA from the cells.

-

Synthesize cDNA and perform quantitative PCR for osteogenic marker genes such as RUNX2, OPN, OCN, and ALP. Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Western Blot for Osteogenic Markers:

-

At similar time points, lyse the cells and perform Western blotting as described above, using primary antibodies against RUNX2, OPN, OCN, and ALP.

-

Visualizations

Canonical Wnt/β-catenin Signaling Pathway

References

- 1. US11162071B2 - Compositions and methods for generating hair cells by upregulating JAG-1 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | MiR-143-3p Inhibits Osteogenic Differentiation of Human Periodontal Ligament Cells by Targeting KLF5 and Inactivating the Wnt/β-Catenin Pathway [frontiersin.org]

An In-depth Technical Guide to the Downstream Signaling Effects of Wnt Pathway Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling effects following the activation of the canonical Wnt pathway. Focusing on two well-characterized activators, the small molecule GSK-3 inhibitor CHIR99021 and the secreted protein R-Spondin-1, this document details the molecular sequelae of Wnt pathway activation, presents quantitative data from key experiments, and provides detailed protocols for researchers to investigate these effects in their own work.

Introduction to Wnt Pathway Activation

The Wnt signaling pathway is a crucial and highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Its aberrant activation is a hallmark of various cancers.[2] The canonical Wnt pathway, which is the focus of this guide, converges on the stabilization and nuclear translocation of β-catenin, a transcriptional co-activator.[1][2] In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[3]

Activation of the canonical Wnt pathway can be achieved through various mechanisms, including the binding of Wnt ligands to Frizzled (FZD) and LRP5/6 co-receptors, or through the inhibition of key components of the destruction complex.[3] This guide will focus on two distinct and widely used methods of activation:

-

CHIR99021: A highly selective and potent small molecule inhibitor of GSK3β.[2][4][5] By inhibiting GSK3β, CHIR99021 prevents the phosphorylation of β-catenin, leading to its stabilization and subsequent downstream signaling.[3]

-

R-Spondin-1 (RSPO1): A secreted protein that acts as a potent sensitizer (B1316253) of cells to Wnt ligands.[6] RSPO1 enhances Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) and the E3 ubiquitin ligases RNF43/ZNRF3, leading to increased surface levels of Wnt receptors.[6]

Core Downstream Signaling Events

Activation of the canonical Wnt pathway by either CHIR99021 or R-Spondin-1 initiates a cascade of intracellular events culminating in the altered expression of target genes that drive cellular responses such as proliferation and differentiation.

Stabilization and Nuclear Accumulation of β-Catenin

The central event in canonical Wnt signaling is the stabilization of β-catenin. Inhibition of GSK3β by CHIR99021 directly prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus.[7][8][9] R-Spondin-1, by enhancing the cell's sensitivity to endogenous Wnt ligands, indirectly leads to the same outcome.[6] This accumulation can be observed as early as 30 minutes to 2 hours after treatment.[6][9]

Activation of TCF/LEF-Mediated Transcription

Once in the nucleus, β-catenin associates with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[10][11] This complex then recruits other co-activators to initiate the transcription of Wnt target genes.[10] The activity of this transcriptional complex can be quantitatively measured using a TCF/LEF luciferase reporter assay.[12]

Upregulation of Wnt Target Genes

The activation of TCF/LEF-dependent transcription leads to the increased expression of a host of target genes. Key among these are:

-

Axin2 (Conductin): A negative regulator of the Wnt pathway, its expression is rapidly induced upon Wnt activation, forming a negative feedback loop.[10][13][14] Increased Axin2 mRNA can be detected within hours of pathway activation.[13]

-

c-Myc and Cyclin D1: These are well-established proto-oncogenes that play critical roles in cell cycle progression and proliferation. Their upregulation is a key mechanism by which Wnt signaling drives cell division.[10]

Quantitative Data on Downstream Effects

The following tables summarize quantitative data on the efficacy and downstream effects of CHIR99021 and R-Spondin-1.

| Activator | Parameter | Value | Cell Line/System | Reference |

| CHIR99021 | IC50 (GSK3β) | 6.7 nM | in vitro kinase assay | [4] |

| IC50 (GSK3α) | 10 nM | in vitro kinase assay | [4] | |

| IC50 (Cell Viability) | ~100 µM (72h) | VA-ES-BJ (Epithelioid Sarcoma) | [15] | |

| R-Spondin-1 | Kd (for LRP6) | 1.2 nM | in vitro binding assay | [16] |

| EC50 (TCF Reporter) | ~50 ng/mL | HEK293T-STF | [17] |

Table 1: Potency and Efficacy of Wnt Pathway Activators. This table provides key quantitative metrics for CHIR99021 and R-Spondin-1, including their inhibitory concentration against their primary target and their effective concentration for pathway activation.

| Activator | Concentration | Time | Downstream Effect | Fold Change / Observation | Cell Line | Reference |

| CHIR99021 | 3 µM | 3 days | Nuclear β-catenin | ~40% of cells show nuclear β-catenin | hESCs | [18] |

| 5 µM | 24 hours | Nuclear β-catenin | Significant increase in nuclear fluorescence | ST2 cells | [19] | |

| 3 µM | 4-72 hours | Axin2 mRNA | Time-dependent increase | hESCs | [20] | |

| Wnt3a CM | 4 hours | Axin2 mRNA | ~13-fold increase | U-2 OS cells | [13] | |

| R-Spondin-1 | 100 ng/mL | 24 hours | LRP6 protein | Dose-dependent increase | HEK293T | [21] |

| 100 ng/mL | 24 hours | β-catenin protein | Dose-dependent increase | HEK293T | [21] | |

| 100 ng/mL | 24 hours | Axin2 mRNA | ~2.5-fold increase | HEK293T | [21] | |

| 100 ng/mL | 24 hours | c-JUN mRNA | ~3-fold increase | HEK293T | [21] |

Table 2: Quantitative Downstream Effects of Wnt Pathway Activation. This table summarizes the quantitative impact of CHIR99021 and R-Spondin-1 on key downstream signaling molecules and target genes at specified concentrations and time points.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathways and a typical experimental workflow.

References

- 1. TCF/LEF TOPFlash Reporters (Wnt/β Catenin) — LipExoGen [lipexogen.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of GSK3 by Wnt signalling--two contrasting models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. addgene.org [addgene.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. hubrecht.eu [hubrecht.eu]

- 10. GitHub - ScienceParkStudyGroup/dual-luciferase: A pipeline to process dual luciferase assay results [github.com]

- 11. Differential Modulation of TCF/LEF-1 Activity by the Soluble LRP6-ICD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Kinetics of Wnt-driven beta-catenin stabilization revealed by quantitative and temporal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioconductor.org [bioconductor.org]

- 15. youtube.com [youtube.com]

- 16. sketchviz.com [sketchviz.com]

- 17. R-Spondin Potentiates Wnt/β-Catenin Signaling through Orphan Receptors LGR4 and LGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 19. bio-rad.com [bio-rad.com]

- 20. Item - Primer Sequences Used for qRT-PCR Analysis. - Public Library of Science - Figshare [plos.figshare.com]

- 21. mdpi.com [mdpi.com]

The Role of Wnt Pathway Activator 2 in Stem Cell Self-Renewal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-renewal of stem cells, a process fundamental to development, tissue homeostasis, and regeneration, is intricately regulated by a network of signaling pathways. Among these, the canonical Wnt/β-catenin signaling pathway has emerged as a critical regulator, playing a pivotal role in maintaining the pluripotent state and promoting the proliferation of various types of stem cells.[1][2] Dysregulation of this pathway is implicated in numerous developmental disorders and cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of small molecule Wnt pathway activators, often generically referred to as "Wnt pathway activator 2," in promoting stem cell self-renewal. These activators primarily function by inhibiting Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the canonical Wnt pathway.[3][4] We will delve into the molecular mechanisms, present quantitative data on their effects, provide detailed experimental protocols for assessing their activity, and visualize the key pathways and workflows.

The Canonical Wnt Signaling Pathway and the Mechanism of this compound

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). In the absence of a Wnt ligand (the "off-state"), a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3β phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[3]

The binding of a Wnt ligand to the FZD-LRP5/6 receptor complex triggers a series of intracellular events that lead to the disassembly of the destruction complex. This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors, leading to the expression of target genes that promote stem cell self-renewal and pluripotency, such as c-Myc and Cyclin D1.[5]

Small molecule Wnt pathway activators, such as CHIR99021, TWS119, and IQ-1, mimic the effect of Wnt ligands by directly inhibiting GSK3β.[3][4][6] By inhibiting GSK3β, these compounds prevent the phosphorylation and degradation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of Wnt target genes, thereby promoting stem cell self-renewal.

Quantitative Effects of Wnt Pathway Activators on Stem Cell Self-Renewal

The application of small molecule Wnt pathway activators has been shown to have a significant impact on the self-renewal and maintenance of pluripotency in various stem cell types. The following tables summarize quantitative data from studies investigating the effects of CHIR99021, TWS119, and IQ-1.

Table 1: Effect of CHIR99021 on Embryonic Stem Cell (ESC) and Induced Pluripotent Stem Cell (iPSC) Self-Renewal

| Cell Type | Activator Concentration | Endpoint Measured | Result | Reference |

| Mouse ESCs | 3 µM | Alkaline Phosphatase (AP) Positive Colonies | Sustained AP-positive colonies in the absence of 2i/LIF | [7] |

| Mouse ESCs | 3 µM | Nanog-GFP Expression | Maintained high GFP expression, indicative of pluripotency | [7] |

| Neural Stem Cells (NSCs) undergoing reprogramming | Not specified | AP Positive iPSC Colonies | ~2.5-fold increase in AP-positive colonies | [1] |

| Non-small-cell lung cancer (NSCLC) cells | Not specified | β-catenin localization | Increased cytoplasmic and nuclear accumulation of β-catenin | [8] |

| Neonatal Atrial Human Cardiomyocytes | Not specified | EdU-positive and Ki67-positive cells | Increased number of proliferative cardiomyocytes | [5] |

Table 2: Effect of TWS119 on Stem Cell Self-Renewal and Differentiation

| Cell Type | Activator Concentration | Endpoint Measured | Result | Reference |

| P19 Embryonal Carcinoma Cells | 10 µM | TCF/LEF Reporter Activity | 11-fold increase in luciferase activity | [9] |

| Mouse ESCs | 400 nM | Neuronal Differentiation (TuJ1 positive cells) | ~50-60% induction of neuronal differentiation | [9] |

| Human γδT cells | Dose-dependent | Proliferation and Survival | Significantly enhanced proliferation and survival | [10] |

| Neonatal Rats (in vivo) | Not specified | Neuronal Regeneration in Dentate Gyrus | Significantly more neurons compared to control | [11] |

Table 3: Effect of IQ-1 on Hematopoietic Stem Cell (HSC) Function

| Cell Type | Activator Concentration | Endpoint Measured | Result | Reference |

| Mouse Embryonic Stem Cells | Not specified | Maintenance of Pluripotency | Maintained pluripotency in the absence of MEFs, serum, or LIF (with Wnt3a) | [12] |

| Mouse Long-Term HSCs (in vivo) | Daily intraperitoneal injection | Colony Formation of regenerated LT-HSCs | Improved colony formation | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of Wnt pathway activators in stem cell self-renewal.

Alkaline Phosphatase (AP) Staining for Pluripotent Stem Cells

This protocol is a rapid and cost-effective method to identify pluripotent stem cells based on their high AP activity.[14]

Materials:

-

Alkaline Phosphatase Staining Kit (containing Fixation Solution, AP Staining Solution A, and AP Staining Solution B)

-

1X Phosphate-Buffered Saline (PBS)

-

1X PBS with 0.1% Tween-20 (PBS-T)

-

Tissue culture plates with cultured stem cells

Procedure:

-

Aspirate the culture medium from the wells.

-

Rinse the cells once with PBS-T.

-

Fix the cells with an adequate volume of Fixation Solution to cover the cell monolayer and incubate for 2 minutes at room temperature. Do not exceed this time to avoid loss of AP activity.[14]

-

Aspirate the Fixation Solution and rinse the cells with PBS-T.

-

Prepare the AP Staining Solution by mixing equal volumes of Solution A and Solution B immediately before use.

-

Aspirate the PBS-T and add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.

-

Incubate the plate in the dark at room temperature for approximately 15 minutes. Monitor the color development; pluripotent colonies will stain red or purple.[15]

-

Aspirate the Staining Solution and wash the cells twice with PBS.

-

Add PBS to the wells to prevent drying and visualize the stained colonies under a light microscope.

-

Quantify the number of AP-positive colonies relative to the total number of colonies.

Immunofluorescence Staining for β-catenin, Oct4, and Nanog

This protocol allows for the visualization of the subcellular localization of β-catenin and the expression of the pluripotency markers Oct4 and Nanog.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

5% Goat Serum in PBS (Blocking Buffer)

-

Primary antibodies: anti-β-catenin, anti-Oct4, anti-Nanog

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[2]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the appropriate fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips with mounting medium and seal.

-

Visualize the staining using a fluorescence microscope. For β-catenin, assess its translocation to the nucleus. For Oct4 and Nanog, assess their nuclear expression levels.

TOPFlash Luciferase Reporter Assay for Wnt Pathway Activation

This assay quantifies the transcriptional activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.[17][18]

Materials:

-

TOPFlash and FOPFlash (negative control) reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

Stem cells cultured in a 96-well plate

Procedure:

-

Co-transfect the stem cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, treat the cells with the Wnt pathway activator at various concentrations. Include a positive control (e.g., Wnt3a conditioned medium or LiCl) and a negative control (vehicle).

-

After the desired incubation period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly luciferase activity (from TOPFlash/FOPFlash) and Renilla luciferase activity sequentially in a luminometer according to the assay kit's protocol.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Determine the fold change in Wnt signaling activity by comparing the normalized luciferase activity of the treated cells to that of the control cells.

Conclusion

Small molecule activators of the Wnt/β-catenin pathway, by inhibiting GSK3β, have proven to be powerful tools for promoting the self-renewal and maintaining the pluripotency of a wide range of stem cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of these activators in their specific stem cell systems of interest. The ability to precisely modulate the Wnt pathway holds significant promise for advancing regenerative medicine, disease modeling, and the development of novel therapeutic strategies. Further research will continue to elucidate the intricate downstream effects of these activators and their potential for clinical applications.

References

- 1. Regulation of Induced Pluripotent Stem (iPS) Cell Induction by Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-localization of NANOG and OCT4 in human pre-implantation embryos and in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. stemcell.com [stemcell.com]

- 5. GSK-3β Inhibitor CHIR-99021 Promotes Proliferation Through Upregulating β-Catenin in Neonatal Atrial Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkaline Phosphatase Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. A quick, cheap, and reliable protocol for immunofluorescence of pluripotent and differentiating mouse embryonic stem cells in 2D and 3D colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jcancer.org [jcancer.org]

- 18. benchchem.com [benchchem.com]

A Technical Guide to Wnt Pathway Activation via β-Catenin Stabilization: The Role of CHIR99021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the canonical Wnt signaling pathway, focusing on the mechanism of β-catenin stabilization through the action of Wnt pathway activators. Using the highly specific and potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, CHIR99021, as a primary example, this document details the molecular interactions, offers quantitative data on its activity, and provides comprehensive experimental protocols for assessing pathway activation.

Introduction to the Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and cell fate determination during embryonic development and in adult tissue homeostasis.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[2] The central event in the canonical Wnt pathway is the regulation of the intracellular levels of the transcriptional co-activator β-catenin.[3]

In the absence of a Wnt ligand (the "off-state"), a multiprotein "destruction complex" targets β-catenin for continuous proteasomal degradation. This complex consists of the scaffolding proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK-3β).[1] GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation.[4]

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inhibited. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[1][3] Stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3]

CHIR99021: A Potent Activator of the Wnt/β-Catenin Pathway

CHIR99021 is an aminopyrimidine derivative that functions as a potent and highly selective inhibitor of GSK-3.[3] By inhibiting both GSK-3α and GSK-3β isoforms, CHIR99021 effectively mimics the Wnt "on-state".[5] This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and nuclear translocation, thereby activating Wnt target gene transcription.[1][3] Due to its high potency and selectivity, CHIR99021 is widely used as a tool to activate the Wnt pathway in various research applications, including stem cell biology and cancer research.[2][6]

Quantitative Data for CHIR99021

The efficacy of CHIR99021 as a GSK-3 inhibitor and a Wnt pathway activator has been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Target | Reference |

| IC₅₀ | 6.7 nM | GSK-3β | [5][7] |

| IC₅₀ | 10 nM | GSK-3α | [5][7] |

| Ki | 9.8 nM | GSK-3α/β | [8] |

Table 1: In vitro inhibitory activity of CHIR99021 against GSK-3 isoforms.

| Cell Line | Assay | Parameter | Value | Reference |

| Mouse Embryonic Stem Cells | Wnt Reporter Assay | EC₅₀ | Not explicitly stated, but potent activation observed | [9] |

| Epithelioid Sarcoma (VA-ES-BJ) | MTS Proliferation Assay | IC₅₀ | >50 µM | [8] |

| Epithelioid Sarcoma (NEPS) | MTS Proliferation Assay | IC₅₀ | 50 µM | [8] |

| Melanoma (A375) | Apoptosis Assay (with TRAIL) | Effective Concentration | Dose-dependent increase in apoptosis | [10] |

Table 2: Cellular activity of CHIR99021 in various cell lines and assays.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the canonical Wnt signaling pathway and the mechanism by which CHIR99021 activates it.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activation of the Wnt/β-catenin pathway by CHIR99021.

TCF/LEF Luciferase Reporter Assay (TOPflash Assay)

This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.[6] It utilizes a luciferase reporter construct with TCF/LEF binding sites upstream of the luciferase gene.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

TOPflash and FOPflash plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000 or TransIT-LT1)

-

Opti-MEM or other serum-free medium

-

CHIR99021 stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding (Day 1):

-

Culture HEK293T cells to ~80% confluency.

-

Trypsinize, count, and seed 2 x 10⁴ cells per well into a 96-well white, clear-bottom plate in 100 µL of complete medium.[11]

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Transfection (Day 2):

-

For each well, prepare a transfection mix in serum-free medium. A common ratio is 10:1 for TOPflash/FOPflash to Renilla plasmid.

-

Example mix per well: 100 ng TOPflash (or FOPflash) plasmid, 10 ng Renilla plasmid, and an appropriate volume of transfection reagent according to the manufacturer's instructions.[12]

-

Incubate the transfection complex at room temperature for 20 minutes.[11]

-

Add the complex to the cells and incubate for 24 hours.

-

-

Treatment (Day 3):

-

Prepare serial dilutions of CHIR99021 in serum-free or low-serum medium. A typical final concentration to elicit a strong response is 3 µM.[11] Include a DMSO vehicle control.

-

Carefully replace the medium in each well with 100 µL of the treatment medium.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay (Day 4):

-

Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.

-

Wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and place on an orbital shaker for 15 minutes at room temperature.[11]

-

Following the manufacturer's protocol, measure firefly luciferase activity, then add the Stop & Glo® Reagent and measure Renilla luciferase activity using a luminometer.[11]

-

-

Data Analysis:

-

For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading to get the Relative Luciferase Units (RLU).

-

The Wnt/β-catenin pathway activation is represented by the fold change in RLU of TOPflash-transfected cells treated with CHIR99021 compared to the vehicle control. The FOPflash RLU should remain low across all conditions.

-

Western Blot for β-Catenin Stabilization and Nuclear Translocation

Western blotting is used to visualize the increase in total β-catenin levels and its accumulation in the nucleus following CHIR99021 treatment.

Materials:

-

Cells of interest (e.g., HEK293T, J1 mESCs)

-

6-well plates

-

CHIR99021 stock solution (in DMSO)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-β-catenin (total)

-

Anti-Lamin B1 or Histone H3 (nuclear marker)

-

Anti-GAPDH or β-actin (cytoplasmic/loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Detection Reagent

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to desired confluency.

-

Treat cells with CHIR99021 (e.g., 3-5 µM) or DMSO vehicle for the desired time (e.g., 6, 12, or 24 hours).

-

-

Protein Extraction:

-

For Total Lysate: Wash cells with ice-cold PBS, then add 100-200 µL of lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[13]

-

For Nuclear/Cytoplasmic Fractionation: Use a commercial kit or a protocol based on differential centrifugation to separate cytoplasmic and nuclear fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5 minutes.

-

Load 20-50 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[13]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply ECL detection reagent and capture the chemiluminescent signal with an imaging system.

-

Analyze the band intensities. An increase in the β-catenin band intensity in CHIR99021-treated samples compared to the control indicates stabilization. For fractionation experiments, an increase in β-catenin in the nuclear fraction (normalized to a nuclear marker like Lamin B1) confirms nuclear translocation.

-

Conclusion

CHIR99021 serves as a powerful and specific chemical tool for the activation of the canonical Wnt/β-catenin signaling pathway. By directly inhibiting GSK-3, it bypasses the need for upstream Wnt ligands and receptor engagement, leading to the robust stabilization and nuclear accumulation of β-catenin. The experimental protocols detailed in this guide provide reliable methods for quantifying the effects of CHIR99021 and other Wnt pathway activators, making them essential procedures for researchers in developmental biology, stem cell research, and oncology. Careful execution of these assays, coupled with a thorough understanding of the underlying molecular mechanisms, will continue to advance our knowledge of Wnt signaling in health and disease.

References

- 1. reprocell.com [reprocell.com]

- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. CHIR99021 enhances Klf4 Expression through β-Catenin Signaling and miR-7a Regulation in J1 Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. origene.com [origene.com]

Unraveling the Function of Wnt Pathway Activator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Wnt Pathway Activator 2, a small molecule compound pivotal for the controlled activation of the canonical Wnt/β-catenin signaling pathway. The primary focus of this document is the well-characterized compound WAY-262611 , which functions as a specific inhibitor of Dickkopf-1 (Dkk1). We will also briefly mention a second, highly potent, yet less characterized, compound also identified as "this compound."

This guide will cover the mechanism of action, present key quantitative data, detail essential experimental protocols for its characterization, and provide visual diagrams of the relevant pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Compound Identification and Mechanism of Action

Initial research identifies "this compound" as predominantly referring to the compound WAY-262611 .

-

Compound Name: WAY-262611

-

Synonyms: BML-WN110, Dkk1 Inhibitor[1]

-

CAS Number: 1123231-07-1[1]

-

Mechanism of Action: WAY-262611 is an inhibitor of Dickkopf-1 (Dkk1)[1][2]. Dkk1 is a secreted protein that antagonizes the canonical Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. By inhibiting Dkk1, WAY-262611 restores the ability of Wnt ligands to bind to and activate this complex. This leads to the disruption of the β-catenin destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF-mediated transcription of Wnt target genes[1][3][4]. This compound does not show significant affinity for GSK-3β, indicating a selective mechanism of action[2].

A second compound, identified by CAS Number 1360540-82-4 , is also marketed as "this compound". It is described as a highly potent Wnt activator, though its specific mechanism of action is not as extensively documented in publicly available literature[5][6][7].

Quantitative Data and Biological Effects

The biological activity of WAY-262611 has been quantified in various in vitro and in vivo systems. The data highlights its potency and effects on cell signaling, proliferation, and differentiation.

Table 1: In Vitro Efficacy and Potency of Wnt Pathway Activators

| Compound | Target/Assay | Metric | Value | Cell Line/System | Reference |

| WAY-262611 | β-catenin/TCF-dependent transcription | EC50 | 0.63 µM | TCF-Luciferase Reporter Assay | [1][2][8][9][10] |

| WAY-262611 | GSK-3β | IC50 | >100 µM | Kinase Inhibition Assay | [2] |

| WAY-262611 | Osteosarcoma Cell Viability (U2OS) | IC50 | ~3 µM | CCK8 Viability Assay | [11] |

| WAY-262611 | Osteosarcoma Cell Viability (HOS) | IC50 | ~0.5 µM | CCK8 Viability Assay | [11] |

| WAY-262611 | Osteosarcoma Cell Viability (SaOS2) | IC50 | ~10 µM | CCK8 Viability Assay | [11] |

| Wnt activator 2 | Wnt Activation | EC50 | 13 nM | Not Specified | [5][6] |

| (CAS 1360540-82-4) |

Table 2: Documented Biological Effects of WAY-262611

| Biological Effect | Model System | Key Findings | Reference |

| Increased Bone Formation | Ovariectomized (OVX) rats | Dose-dependent increase in trabecular bone formation rate following oral administration. | [1][8] |

| Inhibition of Osteosarcoma Metastasis | Orthotopic mouse model | Inhibits primary tumor progression and metastatic outgrowth of disseminated tumor cells. | [3][4][12] |

| Induction of Osteoblastic Differentiation | Osteosarcoma cell lines (U2OS, HOS) | Increased expression of osteogenic markers such as osteopontin (B1167477) (SPP1) and alkaline phosphatase (ALPL). | [3] |

| Cell Cycle Arrest | Osteosarcoma cell lines (U2OS, HOS, SaOS2) | Induces a G2/M cell-cycle arrest, inhibiting cell proliferation without inducing apoptosis. | [3] |

| Amelioration of Inflammatory Bowel Disease (IBD) | DSS-induced mouse model | Mitigates IBD by activating the Wnt/β-catenin pathway in the intestinal epithelium. | [13] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism by which WAY-262611 activates it.

Caption: Mechanism of WAY-262611 in the canonical Wnt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application and study of Wnt pathway activators. Below are protocols for key experiments used to characterize WAY-262611.

TCF/LEF Luciferase Reporter Assay

This assay is the primary method for quantifying the activation of the canonical Wnt/β-catenin signaling pathway.

Objective: To measure the dose-dependent effect of WAY-262611 on TCF/LEF-mediated gene transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with a minimal promoter (e.g., FOPflash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

WAY-262611 (dissolved in DMSO)

-

Recombinant human Dkk1

-

Recombinant mouse Wnt3a

-

Dual-luciferase reporter assay system

-

White, clear-bottom 96-well plates

Protocol:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 3.5 x 10^4 cells per well and incubate for 16-24 hours.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: After 24 hours of transfection, replace the medium with fresh medium containing a constant, sub-maximal concentration of Wnt3a and a concentration of Dkk1 sufficient to inhibit the Wnt3a response.

-

Treatment: Add serial dilutions of WAY-262611 to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for an additional 16-24 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer[14][15][16][17].

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of WAY-262611 to determine the EC50 value.

Immunofluorescence for β-catenin Nuclear Translocation

This method visualizes the accumulation of β-catenin in the nucleus, a key indicator of Wnt pathway activation.

Objective: To qualitatively and quantitatively assess the effect of WAY-262611 on the subcellular localization of β-catenin.

Materials:

-

Osteosarcoma cell lines (e.g., U2OS)

-

Glass coverslips

-

WAY-262611

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-β-catenin

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Grow U2OS cells on glass coverslips. Treat the cells with WAY-262611 (e.g., at the IC50 concentration of 3 µM) for a specified time (e.g., 4, 8, 12, 24 hours)[11]. Include an untreated control.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature[18].

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes[18].

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature[18].

-

Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody overnight at 4°C[18].

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark[18].

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides[18].

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence ratio to assess β-catenin translocation[19].

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of WAY-262611 on cell cycle progression.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with WAY-262611.

Materials:

-

Osteosarcoma cell lines (e.g., U2OS, HOS, SaOS2)

-

WAY-262611

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells and treat with WAY-262611 at the respective IC50 concentrations for 48-72 hours[3].

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours[20][21].

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark[21].

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for characterizing a Wnt pathway activator and a logical diagram for hit validation.

Caption: A typical experimental workflow for characterizing WAY-262611.

Caption: Logical framework for validating WAY-262611's mechanism of action.

Conclusion

WAY-262611 is a valuable research tool for activating the canonical Wnt/β-catenin pathway through a well-defined mechanism of Dkk1 inhibition. Its utility has been demonstrated in diverse fields, including bone biology, oncology, and inflammatory diseases. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies. The provided diagrams offer a clear visual reference for the underlying biological processes and experimental strategies. As research into Wnt signaling continues to evolve, specific and well-characterized activators like WAY-262611 will remain indispensable for dissecting pathway functions and exploring therapeutic potentials.

References

- 1. caymanchem.com [caymanchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biocare.net [biocare.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:1360540-82-4 | Chemsrc [chemsrc.com]

- 7. This compound | 1360540-82-4 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cenmed.com [cenmed.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of DKK-1 by WAY262611 Inhibits Osteosarcoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WAY-262611 ameliorates the inflammatory bowel disease by activating Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

A Technical Guide to Wnt Pathway Activators in Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of small molecule activators of the Wnt signaling pathway, a critical pathway in embryonic development, stem cell regulation, and tissue homeostasis.[1][2][3][4] Aberrant Wnt signaling is linked to numerous diseases, making the pathway a key target for therapeutic development.[2][3] Small molecule activators are invaluable tools for dissecting the pathway's mechanisms and for directing cell fate in vitro, particularly in the fields of regenerative medicine and developmental biology research.[1][5]

This document details the mechanisms of action, quantitative data, and experimental protocols for key Wnt pathway activators, providing a technical resource for their application in a research setting.

Overview of Wnt Pathway Activation

The canonical Wnt signaling pathway is initiated when a Wnt ligand binds to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6.[6][7][8] This event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which in the absence of Wnt, phosphorylates β-catenin, targeting it for proteasomal degradation.[3][6][9] Wnt stimulation allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes that regulate cell proliferation, differentiation, and fate.[2][6][7]

Small molecule activators can modulate this pathway at various levels, either by mimicking Wnt ligands, inhibiting negative regulators, or targeting downstream components of the destruction complex.

Profiles of Wnt Pathway Activators

Several small molecules have been identified that activate the Wnt pathway through distinct mechanisms. Below are profiles of notable examples.

2.1 Wnt Pathway Activator 2

This compound (CAS: 1360540-82-4) is a potent activator of the Wnt/β-catenin signaling pathway.[10][11][12] While its specific mechanism of action is not extensively detailed in peer-reviewed literature, it is recognized for its high potency.

2.2 WAY-316606: An Extracellular Antagonist Inhibitor

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1).[13][14] sFRP-1 is a natural antagonist of the Wnt pathway that functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled receptors.[15] By inhibiting sFRP-1, WAY-316606 effectively increases the local concentration of active Wnt ligands available to bind to their receptors, thus activating downstream signaling.[16] This mechanism has been shown to promote bone formation and enhance human hair growth ex vivo.[13][14]

2.3 IQ-1: A Modulator of β-Catenin Co-activator Interaction

IQ-1 is a cell-permeable compound that activates Wnt signaling through a unique mechanism downstream of the destruction complex.[17][18][19] It selectively inhibits the PR72/130 subunit of protein phosphatase 2A (PP2A).[17][19] This leads to a decrease in the phosphorylation of the β-catenin co-activator p300, which in turn reduces the affinity of p300 for β-catenin.[17] Consequently, IQ-1 inhibits the β-catenin/p300 interaction while promoting the interaction between β-catenin and another co-activator, CBP, leading to the transcription of a specific subset of Wnt target genes.[17] This compound is notably used to maintain the pluripotency of mouse embryonic stem cells in conjunction with Wnt3a.[17][19]

Quantitative Data for Wnt Pathway Activators

The effective concentrations and binding affinities of Wnt activators are crucial for experimental design. The following tables summarize key quantitative data for the discussed compounds.

Table 1: Potency and Efficacy of Wnt Pathway Activators

| Compound | Target | Assay | Value | Organism/Cell Line | Reference |

|---|---|---|---|---|---|

| This compound | Wnt/β-catenin pathway | Wnt signaling activation | EC50: 13 nM | Not specified | [10][11][12] |

| WAY-316606 | sFRP-1 | Wnt signaling activation (Luciferase) | EC50: 0.65 μM | Human U2-OS | [13][16][20] |

| WAY-316606 | sFRP-1 | sFRP-1 Inhibition (Binding assay) | IC50: 0.5 μM | Human | [13][14] |

| WAY-316606 | Bone Formation | Murine calvarial organ culture | EC50: ~1 nM | Mouse | [13][14] |

| IQ-1 | PP2A (PR72/130 subunit) | Modulates Wnt/β-catenin signaling | N/A | Mouse, Human |[17][19] |

Table 2: Binding Affinities of Wnt Pathway Activators

| Compound | Target | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| WAY-316606 | sFRP-1 | 0.08 μM | [13][14] |

| WAY-316606 | sFRP-2 | 1 μM |[13][14] |

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the complex interactions within the Wnt pathway and the flow of an experiment is essential for clarity and understanding.

Caption: Canonical Wnt signaling pathway with points of intervention for activators WAY-316606 and IQ-1.

Caption: A typical experimental workflow for studying the effects of a Wnt pathway activator in cell culture.

Experimental Protocols

The following protocols provide a general framework for using small molecule Wnt activators in a research setting. Optimization is recommended for specific cell lines and experimental goals.

5.1. General Protocol for Activator Use in Cell Culture

This protocol outlines the basic steps for preparing and applying a small molecule Wnt activator to cultured cells.

Materials:

-

Wnt pathway activator (e.g., WAY-316606, IQ-1)

-

Anhydrous DMSO (or other appropriate solvent)

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

Procedure:

-

Reconstitution of Activator:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered activator in anhydrous DMSO.[16][18]

-

For example, to prepare a 10 mM stock of WAY-316606 (MW: 448.5 g/mol ), dissolve 4.485 mg in 1 mL of DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[10][13]

-

-

Cell Seeding:

-

Seed cells at an appropriate density in multi-well plates to ensure they are sub-confluent (logarithmic growth phase) at the time of treatment.

-

Allow cells to adhere and recover for 12-24 hours.

-

-

Preparation of Treatment Media:

-

On the day of the experiment, thaw an aliquot of the activator stock solution.

-

Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final working concentration (e.g., 0.1 nM - 10 µM, depending on the activator's EC50).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment group (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the prepared treatment or vehicle control medium to the respective wells.

-

-

Incubation and Analysis:

5.2. Protocol for Wnt Activation in Organoid Culture

Wnt signaling is essential for the establishment and maintenance of many types of organoids.[23][24] Small molecule activators can be used to supplement or replace recombinant Wnt proteins.

Materials:

-

Established organoid culture (e.g., intestinal, kidney)

-

Basement membrane extract (BME), such as Matrigel

-

Organoid growth medium (specific to the organoid type)

-

Wnt pathway activator (e.g., CHIR99021, a common GSK3 inhibitor, is often used, but other activators can be substituted and optimized).

Procedure:

-

Prepare Organoid Growth Medium:

-

Organoid Passaging and Seeding:

-

Mechanically or enzymatically dissociate established organoids into small fragments or single cells.

-

Resuspend the fragments in cold BME.

-

Plate droplets of the BME/organoid suspension into pre-warmed multi-well plates and allow to solidify at 37°C.

-

-

Culture and Maintenance:

-

Overlay the BME domes with the prepared Wnt activator-supplemented organoid growth medium.

-

Culture the organoids at 37°C and 5% CO2, replacing the medium every 2-3 days.

-

Monitor organoid formation and growth. The activation of the Wnt pathway is typically expected to enhance budding and expansion of the organoids.[23][25]

-

-

Analysis:

-

Assess the effects of the Wnt activator on organoid morphology, size, and expression of lineage-specific markers via imaging, qPCR, or immunofluorescence.

-

References